molecular formula C11H17NO3 B13516621 1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid

1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid

Cat. No.: B13516621
M. Wt: 211.26 g/mol
InChI Key: MJJORWCAKRMUJD-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a cyclopropyl group attached to an acetyl group, linked to a piperidine ring with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid involves several steps, typically starting with the preparation of the cyclopropylacetyl precursor. The synthetic route generally includes:

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Cyclopropylacetyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Pipecolinic Acid:

    Cyclopropylacetic Acid: A simpler compound with a cyclopropyl group attached to an acetic acid moiety.

    Piperidine Derivatives: Various piperidine derivatives with different functional groups and applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

1-(2-cyclopropylacetyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C11H17NO3/c13-10(7-8-4-5-8)12-6-2-1-3-9(12)11(14)15/h8-9H,1-7H2,(H,14,15)

InChI Key

MJJORWCAKRMUJD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)CC2CC2

Origin of Product

United States

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